molecular formula C13H14N2O4 B1455025 6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol CAS No. 1105194-15-7

6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol

Cat. No. B1455025
M. Wt: 262.26 g/mol
InChI Key: XIUHZSZNMYXIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol, also known as 6-TMPP, is a synthetic, bioactive compound that has been used for a variety of scientific research applications. 6-TMPP is a small molecule that has a molecular weight of 241.3 g/mol and a molecular formula of C10H12N2O3. It is a white, crystalline solid that is insoluble in water and slightly soluble in ethanol. 6-TMPP is a member of the pyridazinone class of compounds and is a structural analog of the natural product pyridazinone.

Scientific Research Applications

Reactivity and Synthesis

  • Reactivity with Hydrazines : The reactivity of 6-(nitrophenyl or trimethoxyphenyl)-4-tert-butyldimethylsiloxy-1,2,3,6-tetrahydropyridine derivatives with hydrazines has been studied, revealing that the product structure (e.g., hydrazones, pyrazolines, pyridazinones) varies with reaction conditions. This provides insights into the synthetic versatility of pyridazinone derivatives for chemical synthesis (Figueroa et al., 2006).
  • Sonogashira Cross-Coupling : A palladium-catalysed Sonogashira cross-coupling reaction was utilized to prepare 6-phenyl-3(2H)-pyridazinones with different alkynyl groups, showcasing a method for the synthesis of functionally diverse pyridazinone derivatives (Coelho et al., 2003).

Biological and Pharmacological Research

  • Anticonvulsant Activity : Some synthesized 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives exhibited significant anticonvulsant activity, highlighting the potential of pyridazinone derivatives in developing anticonvulsant therapies (Samanta et al., 2011).
  • Inhibitory Effect on Corrosion : Pyridazine derivatives have demonstrated effectiveness as inhibitors for the corrosion of mild steel in acidic environments. Their efficiency varies with the structure, offering insights into the development of corrosion inhibitors (Mashuga et al., 2017).

Material Science and Dyes

  • Disperse Dyes for Polyester Fabrics : Pyridazine derivatives were synthesized and applied to polyester fiber as disperse dyes, displaying a range of hues from orange-yellow to orange-red. This research highlights the utility of these compounds in textile dyeing applications (Deeb et al., 2014).

properties

IUPAC Name

3-(2,3,4-trimethoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-17-10-6-4-8(12(18-2)13(10)19-3)9-5-7-11(16)15-14-9/h4-7H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUHZSZNMYXIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NNC(=O)C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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